

NMR Spectroscopic Characterization of Chalcose Anomers: Application Notes and Protocols

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Compound of Interest

Compound Name: Chalcose

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Introduction

Chalcose, systematically named 4,6-dideoxy-3-O-methyl-D-xylo-hexopyranose, is a deoxysugar component found in various natural products, including antibiotics. The precise structural elucidation of carbohydrate moieties within complex molecules is crucial for understanding their biological activity and for the development of new therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of such sugar units, including the configuration of the anomeric center.

In solution, **chalcose** exists in equilibrium between two cyclic hemiacetal forms, the α -anomer and the β -anomer, which differ in the orientation of the hydroxyl group at the anomeric carbon (C-1). This application note provides a detailed guide to the NMR spectroscopic characterization of **chalcose** anomers, including experimental protocols and a summary of key NMR data.

Anomeric Equilibrium of Chalcose

The two anomers of **chalcose**, α -D-**chalcose** and β -D-**chalcose**, interconvert in solution through an open-chain aldehyde form. The relative populations of the two anomers at

equilibrium can be determined by integration of their respective signals in the ^1H NMR spectrum.

Anomeric Equilibrium of Chalcose



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Caption: Interconversion between α and β anomers of **chalcose** via the open-chain form.

NMR Data of Chalcose Anomers

The α and β anomers of **chalcose** can be distinguished by characteristic differences in their NMR spectra, particularly the chemical shifts (δ) and coupling constants (J) of the anomeric proton (H-1) and carbon (C-1). The following tables summarize the reported ^1H and ^{13}C NMR data for the methyl glycosides of **chalcose**, which serve as excellent models for the free sugar, in CDCl_3 .

Table 1: ^1H NMR Data for Methyl Chacoside Anomers (in CDCl_3)

Proton	α -Anomer (δ , ppm)	α -Anomer (J, Hz)	β -Anomer (δ , ppm)	β -Anomer (J, Hz)
H-1	4.75	d, J = 3.5	4.20	d, J = 7.5
H-2	3.65	m	3.15	m
H-3	3.40	m	3.15	m
H-4a	1.80	m	1.35	m
H-4e	2.10	m	2.20	m
H-5	3.90	m	3.40	m
H-6 (CH ₃)	1.25	d, J = 6.0	1.30	d, J = 6.0
OCH ₃ (anomeric)	3.40	s	3.50	s
OCH ₃ (C-3)	3.55	s	3.55	s

Table 2: ¹³C NMR Data for Methyl Chacoside Anomers (in CDCl₃)

Carbon	α -Anomer (δ , ppm)	β -Anomer (δ , ppm)
C-1	97.5	101.5
C-2	78.0	81.0
C-3	82.0	85.0
C-4	35.0	38.0
C-5	65.0	69.0
C-6	18.0	18.0
OCH ₃ (anomeric)	55.0	57.0
OCH ₃ (C-3)	60.0	60.0

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the characterization of **chalcose** anomers are provided below.

Protocol 1: Sample Preparation

- **Sample Purity:** Ensure the **chalcose** sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
- **Solvent Selection:** Dissolve 5-10 mg of the purified **chalcose** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for data comparison.
- **Filtration:** If any particulate matter is present, filter the solution through a small plug of glass wool directly into the NMR tube to ensure a homogeneous sample.

Protocol 2: 1D ¹H NMR Spectroscopy

- **Objective:** To determine the chemical shifts, coupling constants, and integration of all proton signals, particularly the anomeric protons.

Typical Acquisition Parameters:

- **Spectrometer:** 400 MHz or higher field strength is recommended for better signal dispersion.
- **Pulse Sequence:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- **Spectral Width:** 10-12 ppm.
- **Acquisition Time:** 2-4 seconds.
- **Relaxation Delay:** 1-2 seconds.
- **Number of Scans:** 16-64 scans, depending on the sample concentration.

Protocol 3: 1D ¹³C NMR Spectroscopy

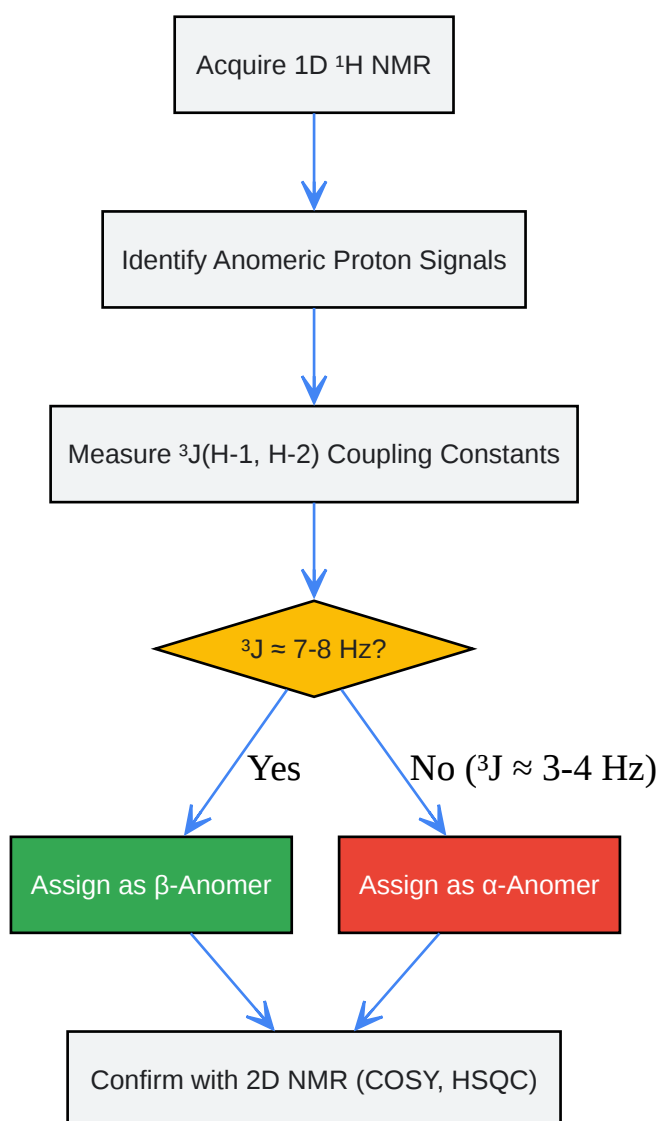
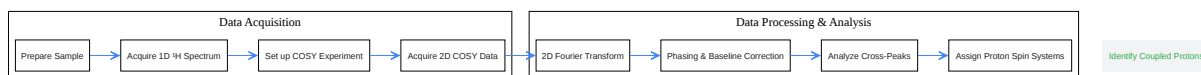
- **Objective:** To identify the chemical shifts of all carbon atoms, which is crucial for confirming the overall structure and distinguishing anomers.

Typical Acquisition Parameters:

- Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: 150-200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024-4096 scans, due to the low natural abundance of ^{13}C .

Protocol 4: 2D ^1H - ^1H COSY (Correlation Spectroscopy)

- Objective: To identify scalar-coupled protons, which helps in tracing the connectivity within the sugar ring.



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